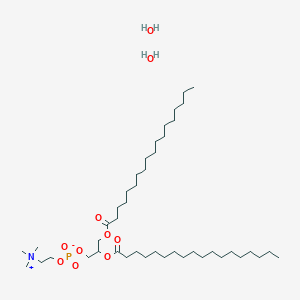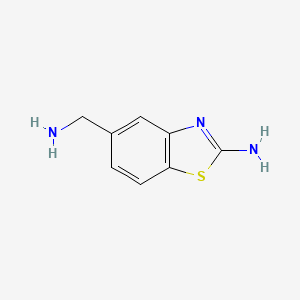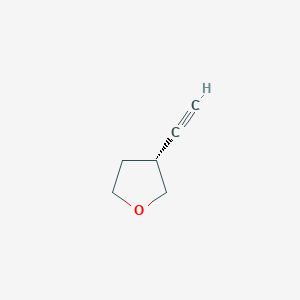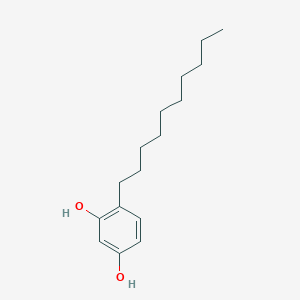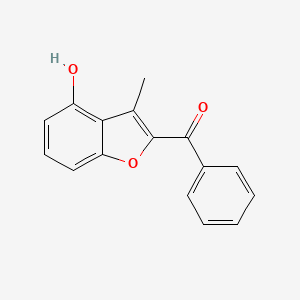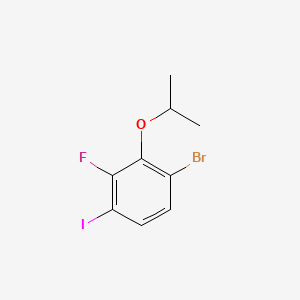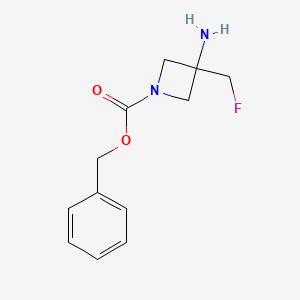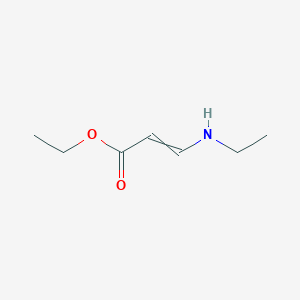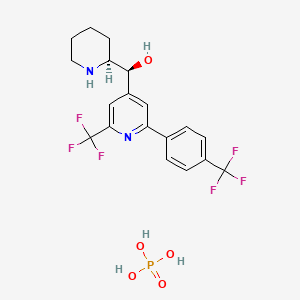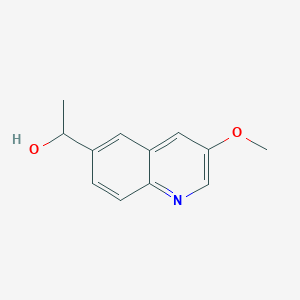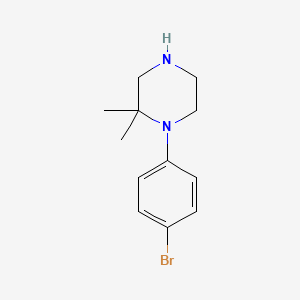
Benzyl aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The aziridine ring is known for its high strain energy, which makes it highly reactive towards nucleophiles. This compound is utilized as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic ring-opening of aziridine derivatives. For instance, the reaction of benzylamine with aziridine-2-carboxylate under basic conditions can yield this compound . Another method includes the reductive kinetic resolution of racemic 2H-azirines, which provides enantioenriched aziridine-2-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include substituted aziridines, amines, and aziridine N-oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl aziridine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl aziridine-2-carboxylate involves its high reactivity towards nucleophiles, which leads to the formation of various substituted products. The aziridine ring’s strain energy facilitates nucleophilic attack, resulting in ring-opening reactions. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
N-tosylaziridine-2-carboxylate: Utilized in the synthesis of antibiotics and other pharmaceuticals.
3-arylaziridine-2-carboxylates: Employed in the synthesis of chiral building blocks and bioactive molecules.
Uniqueness: Benzyl aziridine-2-carboxylate stands out due to its benzyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in organic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
benzyl aziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clave InChI |
DYTLUPYGICQKHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
